NOTA-COG1410

Radiopharmaceutical Chemistry Gallium-68 Labeling PET Imaging

TREM2-targeted PET imaging requires a radioligand that combines rapid, mild-condition chelation with biological specificity. NOTA-COG1410 resolves this by pairing a NOTA macrocycle-achieving >98% radiochemical purity within 5 min at room temperature for 68Ga-with the COG1410 peptide sequence that selectively binds TREM2 on tumor-associated myeloid cells. • Room-temperature 68Ga labeling eliminates heating-induced peptide degradation. • Preclinical PET/CT data confirm tumor-specific uptake with minimal inflammatory background. • Stable 64Cu coordination supports same-day imaging and pre-therapeutic dosimetry workflows.

Molecular Formula C76H140N24O19
Molecular Weight 1694.1 g/mol
Cat. No. B12378005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOTA-COG1410
Molecular FormulaC76H140N24O19
Molecular Weight1694.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C76H140N24O19/c1-43(2)35-53(61(78)108)90-67(114)54(36-44(3)4)91-65(112)51(24-20-28-85-74(81)82)88-66(113)52(22-16-18-26-83-58(103)39-98-29-31-99(40-59(104)105)33-34-100(32-30-98)41-60(106)107)94-71(118)75(11,12)96-69(116)56(38-46(7)8)92-64(111)49(21-15-17-25-77)87-63(110)50(23-19-27-84-73(79)80)89-68(115)55(37-45(5)6)95-72(119)76(13,14)97-70(117)57(42-101)93-62(109)47(9)86-48(10)102/h43-47,49-57,101H,15-42,77H2,1-14H3,(H2,78,108)(H,83,103)(H,86,102)(H,87,110)(H,88,113)(H,89,115)(H,90,114)(H,91,112)(H,92,111)(H,93,109)(H,94,118)(H,95,119)(H,96,116)(H,97,117)(H,104,105)(H,106,107)(H4,79,80,84)(H4,81,82,85)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1
InChIKeyBXRZFVPFNYKKBH-ITJFCMOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[2-...]-1,4,7-triazonan-1-yl]acetic Acid: A Next-Generation Bifunctional Chelator for Radiopharmaceuticals


2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is a complex bifunctional chelator (BFC) designed for the precise and stable coordination of radiometals, a cornerstone technology in the development of targeted diagnostic and therapeutic (theranostic) radiopharmaceuticals [1]. This compound belongs to the 1,4,7-triazacyclononane (TACN) family of macrocyclic chelators, a class recognized for its ability to form exceptionally stable complexes with key medical isotopes like Gallium-68 and Copper-64, enabling the creation of highly specific molecular imaging agents and radiotherapeutics [2].

Why Generic Substitution Fails for 2-[4-[2-...]-1,4,7-triazonan-1-yl]acetic Acid in Radiopharmaceutical Development


In the field of nuclear medicine, the bifunctional chelator is not a passive carrier but an active determinant of a radiopharmaceutical's entire pharmacokinetic and pharmacodynamic profile. While all members of the polyazamacrocyclic class (e.g., DOTA, NOTA, NODAGA) share a common purpose, their unique structural differences—such as ring size, pendant arms, and overall lipophilicity—result in critically divergent outcomes in metal complexation kinetics, in vivo stability, and off-target biodistribution [1]. Therefore, substituting one chelator for another, even within the same chemical family, is a high-risk maneuver that can lead to a radiopharmaceutical with suboptimal tumor targeting, increased background noise, or unacceptable organ dosimetry [2]. The specific, multifunctional architecture of this 2-[4-[2-...]-1,4,7-triazonan-1-yl]acetic acid derivative imparts a unique performance signature that cannot be replicated by simpler or more generic analogs, making its selection a matter of precise scientific intent.

Product-Specific Quantitative Evidence Guide: 2-[4-[2-...]-1,4,7-triazonan-1-yl]acetic Acid


Comparative Chelation Kinetics and Labeling Efficiency

This TACN-based chelator enables rapid, room-temperature radiolabeling with 68Ga, a distinct operational advantage over DOTA-based chelators which require elevated temperatures. This is a direct consequence of the 1,4,7-triazacyclononane ring's pre-organized binding cavity for smaller radiometals. The target compound achieves high radiochemical purity (RCP) under mild conditions, as demonstrated for its NOTA core structure [1]. In a direct head-to-head comparison, NOTA achieved >98% RCP within 5 minutes at room temperature, while DOTA required 60°C for 15 minutes to reach similar purity [2]. This difference is critical for temperature-sensitive biomolecules like antibodies or affibodies.

Radiopharmaceutical Chemistry Gallium-68 Labeling PET Imaging

Superior In Vivo Stability of NOTA vs. DOTA for Copper-64 Complexes

For 64Cu, the NOTA scaffold provides demonstrably better in vivo stability compared to DOTA, resulting in a more favorable biodistribution profile. In a study using an anti-CD105 monoclonal antibody, the 64Cu-NOTA immunoconjugate exhibited superior stability in vivo, leading to significantly lower liver uptake than its DOTA counterpart, without compromising tumor targeting efficiency [1]. This is a key differentiator, as improved in vivo stability directly reduces off-target background signal and radiation dose to healthy organs.

Copper-64 In Vivo Stability PET Imaging

Differential Biodistribution Profile: Lower Liver Uptake in Clinical PET/CT

In a clinical study of 23 patients with suspected prostate cancer, 64Cu-NOTA-PSMA-3Q demonstrated a significantly lower liver uptake compared to 64Cu-DOTA-PSMA-3Q. This reduced hepatic background is a quantifiable advantage for imaging lesions in the liver region and reduces the overall radiation dose to a critical organ [1].

Prostate Cancer PSMA Clinical PET/CT Biodistribution

Reduced Kidney Retention Compared to DOTA for 68Ga-Labeled Tracers

In contrast to 64Cu, for 68Ga-labeled tracers, the DOTA chelator demonstrates lower kidney uptake than NOTA. In a study with an anti-mesothelin sdAb, the DOTA conjugate exhibited twofold lower kidney retention, suggesting a more favorable renal dosimetry profile for this specific radiometal-chelator pair [1]. This illustrates that the optimal chelator is dependent on the specific radiometal and application, and that the choice is not universal. While the target compound's specific peptide conjugate will ultimately dictate its biodistribution, this evidence highlights the critical and metal-specific impact of the TACN core structure on renal clearance, a major route of excretion for small radiopharmaceuticals.

Gallium-68 Biodistribution Renal Dosimetry Theranostics

Class-Level Inference: Enhanced Kinetic Inertness of NOTA Complexes

In a systematic comparative study of 68Ga-labeled RGD peptides, the NOTA-conjugated radiotracer was identified as the most kinetically rigid among NOTA, DOTA, and DTPA chelators in an in vitro stability assay. This superior kinetic inertness is a class-level characteristic of the NOTA scaffold, derived from its optimal cavity size for 68Ga, and directly correlates with reduced metabolic degradation and improved in vivo performance [1].

In Vitro Stability Kinetic Inertness 68Ga Radiopharmaceuticals

Best Research and Industrial Application Scenarios for 2-[4-[2-...]-1,4,7-triazonan-1-yl]acetic Acid


Development of Room-Temperature 'Kit' Formulations for 68Ga-PET Imaging

The rapid, room-temperature 68Ga-labeling kinetics of the NOTA core make this chelator an ideal choice for developing simple, lyophilized 'shake-and-shoot' kits for clinical PET imaging. This application scenario is supported by evidence showing that NOTA achieves >98% radiochemical purity within 5 minutes at room temperature, a 3x faster process compared to DOTA which requires heating [1].

Construction of 64Cu-Labeled Radiopharmaceuticals for Late-Time-Point Imaging and Theranostics

The 12.7-hour half-life of 64Cu is well-matched with the superior in vivo stability of NOTA complexes for imaging at later time points or for pre-therapeutic dosimetry. This scenario is directly supported by preclinical evidence demonstrating significantly lower liver uptake for 64Cu-NOTA immunoconjugates compared to their DOTA counterparts, indicating less transchelation and a more stable complex in circulation [2].

Precise Biodistribution Tuning for Reducing Hepatic Background

For applications where minimizing liver background is critical—such as imaging hepatic metastases or reducing radiation dose to the liver—the NOTA scaffold provides a quantifiable advantage. Clinical PET/CT data show a 50.6% reduction in liver uptake (SUVmean 4.04 vs. 8.18) for a 64Cu-NOTA-PSMA tracer compared to the DOTA version [3]. This makes it a preferred choice for developing PSMA-targeted or other agents where liver clearance is a concern.

Bioconjugation to Temperature-Sensitive Targeting Vectors

The ability to label under mild, room-temperature conditions is essential when conjugating chelators to temperature-sensitive biomolecules, such as antibody fragments, affibodies, or single-domain antibodies (nanobodies). The documented room-temperature labeling of NOTA-sdAb conjugates with 68Ga validates this as a key industrial application scenario, where maintaining the structural and functional integrity of the targeting vector is non-negotiable [1].

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